molecular formula C11H13BrO3 B1474968 [1-(4-Bromo-2-methoxyphenoxy)-cyclopropyl]-methanol CAS No. 1668584-77-7

[1-(4-Bromo-2-methoxyphenoxy)-cyclopropyl]-methanol

Cat. No. B1474968
CAS RN: 1668584-77-7
M. Wt: 273.12 g/mol
InChI Key: WJPPZPMTYOFEDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Bromo-2-methoxyphenoxy)-cyclopropyl]-methanol (1-BMPCM) is an organic compound with a variety of uses in scientific research and laboratory experiments. It is a halogenated phenol derivative with a three-membered ring, and is often used as a reagent in organic synthesis. This compound has been used in a variety of scientific studies, including the synthesis of various compounds, the study of enzyme inhibition, and the investigation of the effects of various compounds on the body.

Mechanism of Action

The mechanism of action of [1-(4-Bromo-2-methoxyphenoxy)-cyclopropyl]-methanol is not yet fully understood. However, it is believed to act as an inhibitor of several enzymes, including xanthine oxidase and cyclooxygenase. Additionally, it has been found to have antioxidant and anti-inflammatory properties. It is also believed to affect the levels of cholesterol and triglycerides in the body, though the exact mechanism is not yet known.
Biochemical and Physiological Effects
[1-(4-Bromo-2-methoxyphenoxy)-cyclopropyl]-methanol has been found to have a variety of biochemical and physiological effects on the body. In rats, it has been found to decrease the levels of cholesterol and triglycerides in the blood. Additionally, it has been found to reduce the activity of xanthine oxidase and cyclooxygenase, two enzymes involved in the metabolism of purines and arachidonic acid, respectively. It has also been found to have antioxidant and anti-inflammatory properties, as well as to inhibit the formation of advanced glycation end products.

Advantages and Limitations for Lab Experiments

[1-(4-Bromo-2-methoxyphenoxy)-cyclopropyl]-methanol has several advantages and limitations for laboratory experiments. One of the main advantages of using this compound is that it is relatively easy to synthesize and is not toxic. Additionally, it is relatively inexpensive and is not prone to oxidation. However, one of the main limitations is that it is not very soluble in water and is not very stable in solution.

Future Directions

There are several potential future directions for research involving [1-(4-Bromo-2-methoxyphenoxy)-cyclopropyl]-methanol. One potential direction is to further study its effects on the levels of cholesterol and triglycerides in the body, as well as its effects on other metabolic processes. Additionally, further research could be done to determine the exact mechanism of action of [1-(4-Bromo-2-methoxyphenoxy)-cyclopropyl]-methanol and to investigate its potential therapeutic applications. Furthermore, further research could be done to explore its potential uses in drug development and to investigate its potential as an antioxidant and anti-inflammatory agent.

Scientific Research Applications

[1-(4-Bromo-2-methoxyphenoxy)-cyclopropyl]-methanol has been used in a variety of scientific studies. It has been used in the synthesis of various compounds, such as 1-benzyl-4-chloro-2-methoxy-5-methyl-3-cyclopropyl-1H-pyrazole-4-carboxylic acid and 2-methoxy-4-bromo-5-methyl-3-cyclopropyl-1H-pyrazole-4-carboxylic acid. It has also been used to study enzyme inhibition, as it has been found to inhibit the activities of several enzymes, such as xanthine oxidase and cyclooxygenase. Additionally, it has been used to investigate the effects of various compounds on the body, such as the effects of [1-(4-Bromo-2-methoxyphenoxy)-cyclopropyl]-methanol on the levels of cholesterol and triglycerides in rats.

properties

IUPAC Name

[1-(4-bromo-2-methoxyphenoxy)cyclopropyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO3/c1-14-10-6-8(12)2-3-9(10)15-11(7-13)4-5-11/h2-3,6,13H,4-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJPPZPMTYOFEDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Br)OC2(CC2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(4-Bromo-2-methoxyphenoxy)-cyclopropyl]-methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[1-(4-Bromo-2-methoxyphenoxy)-cyclopropyl]-methanol
Reactant of Route 2
[1-(4-Bromo-2-methoxyphenoxy)-cyclopropyl]-methanol
Reactant of Route 3
Reactant of Route 3
[1-(4-Bromo-2-methoxyphenoxy)-cyclopropyl]-methanol
Reactant of Route 4
[1-(4-Bromo-2-methoxyphenoxy)-cyclopropyl]-methanol
Reactant of Route 5
Reactant of Route 5
[1-(4-Bromo-2-methoxyphenoxy)-cyclopropyl]-methanol
Reactant of Route 6
[1-(4-Bromo-2-methoxyphenoxy)-cyclopropyl]-methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.